[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid
Description
[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid is a heterocyclic boronic acid derivative featuring a pyrimidine core substituted at the 2-position with a benzylsulfanyl (C₆H₅CH₂S-) group and at the 5-position with a boronic acid (-B(OH)₂) moiety. This compound is of interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the benzylsulfanyl group, which combines sulfur’s polarizability with the aromatic bulk of the benzyl moiety. Its boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .
Properties
IUPAC Name |
(2-benzylsulfanylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BN2O2S/c15-12(16)10-6-13-11(14-7-10)17-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPGFWGEIPWXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SCC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Pyrimidine derivatives, including [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid, have shown promising anticancer properties. Research indicates that pyrimidine compounds can inhibit various cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. For instance, studies have highlighted the ability of certain pyrimidine derivatives to inhibit protein kinases, which are crucial in cancer progression and metastasis .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly through the inhibition of metalloproteinases (MMPs). MMPs are enzymes involved in the degradation of extracellular matrix components and are implicated in various inflammatory diseases. Inhibition of MMPs can lead to therapeutic benefits in conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .
1.3 Antimicrobial Activity
Recent studies have also explored the antimicrobial potential of pyrimidine derivatives. They have been tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial activity. The structural characteristics of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid may enhance its efficacy against resistant strains of bacteria .
Enzyme Inhibition
2.1 Metalloproteinase Inhibition
The compound has been identified as a potent inhibitor of MMP9 and MMP12, which are associated with tissue remodeling and inflammatory responses. This inhibition can be beneficial for treating diseases characterized by excessive tissue degradation, such as cancer metastasis and chronic inflammatory conditions .
2.2 Protein Kinase Inhibition
Pyrimidine derivatives are recognized for their role as kinase inhibitors. The ability of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid to interact with specific kinases can be exploited in designing targeted therapies for cancer and other diseases where kinase signaling is dysregulated .
Material Science Applications
3.1 Organic Electronics
Boronic acids, including [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid, are valuable in material science due to their ability to form covalent bonds with diols. This property is utilized in the development of organic semiconductors and optoelectronic devices. The compound's unique structure may contribute to enhanced electronic properties in these applications .
3.2 Supramolecular Chemistry
The affinity of boronic acids for sugars makes them useful in supramolecular chemistry for creating sensor systems that detect glucose and other saccharides. The incorporation of pyrimidine moieties could enhance selectivity and sensitivity in these applications .
Case Studies
Mechanism of Action
The mechanism of action of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes and provide insights into the function of the target protein .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidin-5-yl Boronic Acid Derivatives
Electronic and Reactivity Profiles
- Benzylsulfanyl vs. Benzyloxy: The sulfur atom in benzylsulfanyl exhibits lower electronegativity than oxygen in benzyloxy, leading to reduced electron-withdrawing effects. This difference impacts charge distribution, as shown in DFT studies: benzyloxy derivatives exhibit higher dipole moments (1.20–1.58 Debye) and hyperpolarizability (β), suggesting superior nonlinear optical (NLO) properties .
- Amino vs. Azepane Substituents: The amino group (-NH₂) enhances water solubility and reactivity in cross-coupling reactions, whereas the azepane group introduces steric bulk, favoring applications in peptide arylation .
Stability and Reactivity Insights
- HOMO-LUMO Gaps : Theoretical studies on AHPEBA (a boronic acid derivative) reveal that electron-donating substituents narrow the HOMO-LUMO gap (ΔEg = -5.85 eV), enhancing chemical stability and reducing reactivity . This trend likely extends to pyrimidinyl analogues, where electron-rich groups (e.g., methoxy) improve oxidative stability.
- Solubility: The benzylsulfanyl group’s hydrophobic nature may limit aqueous solubility compared to amino or azepane-substituted derivatives, necessitating formulation optimization for biological applications .
Biological Activity
[2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid, with the CAS number 2342610-74-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their versatile applications in drug discovery, particularly for their interactions with biomolecules. This article reviews the biological activity of [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid, focusing on its antimicrobial, anticancer, and other relevant activities supported by recent research findings.
The compound has a unique structure that allows for specific interactions with biological targets. Its molecular formula is C11H12BNO2S, and it features a pyrimidine ring substituted with a benzyl sulfanyl group and a boronic acid moiety. This configuration is conducive to various chemical reactions, enhancing its utility in drug development.
Antimicrobial Activity
Research indicates that boronic acids, including [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid, exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid's activity were limited, similar compounds have shown promising results:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6g | E. coli | 12.5 μg/ml |
| 6f | E. coli | 25 μg/ml |
These results suggest that modifications on the pyrimidine core may enhance activity against bacterial strains .
Anticancer Activity
The anticancer potential of boronic acids has been well-documented, particularly in their ability to inhibit proteasome activity and modulate signaling pathways involved in cancer progression. In studies involving related compounds, none showed significant antitumor activity across a panel of 60 human tumor cell lines at a concentration of 1.00 μM. However, some derivatives demonstrated selective activity against specific cancer types, indicating that structural variations could influence efficacy .
The mechanism through which [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : Boronic acids can form reversible covalent bonds with serine or cysteine residues in enzymes.
- Interaction with Receptors : The benzylsulfanyl group may facilitate π-π stacking interactions with aromatic amino acids in protein structures.
These interactions can lead to altered enzyme function or receptor signaling, contributing to both antimicrobial and anticancer activities.
Case Studies
- Antimicrobial Efficacy : In a comparative study of various boronic acids against E. coli, compounds similar to [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid were found to have MIC values comparable to traditional antibiotics like ampicillin .
- Anticancer Screening : A series of boron-containing compounds were screened for their ability to inhibit tumor growth in vitro. Although direct studies on [2-(Benzylsulfanyl)pyrimidin-5-yl]boronic acid are sparse, related compounds showed selective inhibition against certain cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
